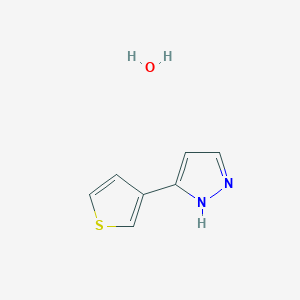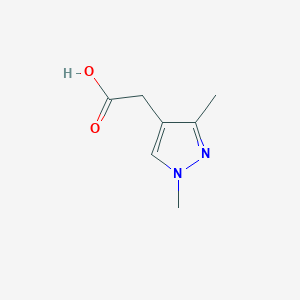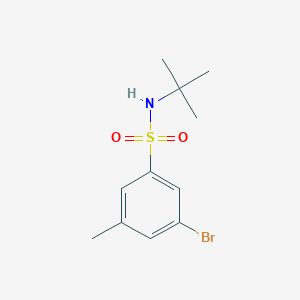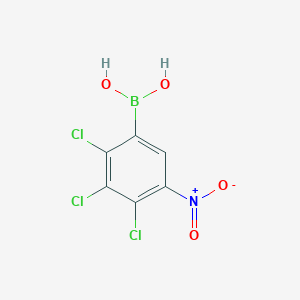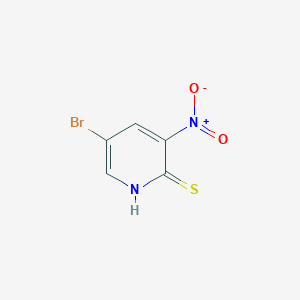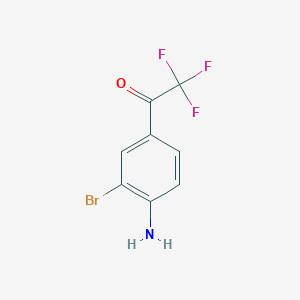
1-(4-Amino-3-bromophenyl)-2,2,2-trifluoro-1-ethanone
Overview
Description
1-(4-Amino-3-bromophenyl)-2,2,2-trifluoro-1-ethanone is an organic compound with the molecular formula C8H7BrF3NO. This compound is characterized by the presence of an amino group, a bromine atom, and a trifluoromethyl group attached to an ethanone backbone. It is a white crystalline solid with a peculiar smell and has applications in pharmaceutical research and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-3-bromophenyl)-2,2,2-trifluoro-1-ethanone typically involves the bromination of 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone. This can be achieved by dissolving 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone in acetonitrile and adding N-bromosuccinimide (NBS) under ice-cooling conditions. The reaction mixture is then stirred at room temperature until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as using environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-3-bromophenyl)-2,2,2-trifluoro-1-ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The amino group can be oxidized to form nitro derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) and potassium carbonate (K2CO3) in acetone.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or nitric acid (HNO3) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include 1-(4-Amino-3-iodophenyl)-2,2,2-trifluoro-1-ethanone.
Oxidation Reactions: Products include 1-(4-Nitro-3-bromophenyl)-2,2,2-trifluoro-1-ethanone.
Reduction Reactions: Products include 1-(4-Amino-3-bromophenyl)-2,2,2-trifluoro-1-ethanol.
Scientific Research Applications
1-(4-Amino-3-bromophenyl)-2,2,2-trifluoro-1-ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-bromophenyl)-2,2,2-trifluoro-1-ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The bromine atom and amino group may also contribute to the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Amino-3-chlorophenyl)-2,2,2-trifluoro-1-ethanone
- 1-(4-Amino-3-iodophenyl)-2,2,2-trifluoro-1-ethanone
- 1-(4-Amino-3-fluorophenyl)-2,2,2-trifluoro-1-ethanone
Uniqueness
1-(4-Amino-3-bromophenyl)-2,2,2-trifluoro-1-ethanone is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound in various research applications .
Properties
IUPAC Name |
1-(4-amino-3-bromophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO/c9-5-3-4(1-2-6(5)13)7(14)8(10,11)12/h1-3H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMZIGALKFHPQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(F)(F)F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



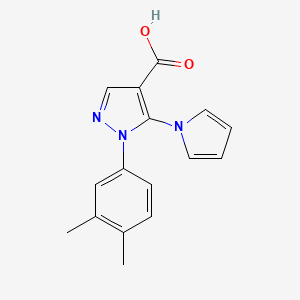

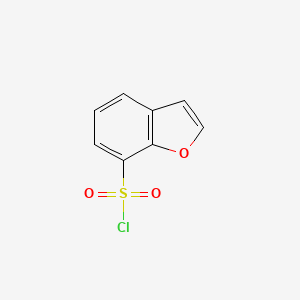
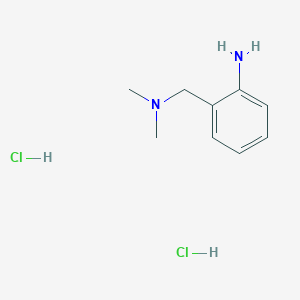
![3',4',4'a,5',6',7',8',8'a-octahydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene]](/img/structure/B1522391.png)
![Ethyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-piperidinecarboxylate](/img/structure/B1522392.png)
![[6-(Dimethylamino)-3-pyridinyl]methanol hydrochloride](/img/structure/B1522394.png)
